4-methyl-N-naphthalen-1-yl-3-nitrobenzamide
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Overview
Description
4-methyl-N-naphthalen-1-yl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methyl group at the fourth position, a naphthalen-1-yl group attached to the nitrogen atom, and a nitro group at the third position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-naphthalen-1-yl-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methylbenzamide to introduce the nitro group at the third position. This is followed by the coupling of the naphthalen-1-yl group to the nitrogen atom of the benzamide. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-naphthalen-1-yl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Formation of nitrobenzamide oxides.
Reduction: Formation of 4-methyl-N-naphthalen-1-yl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-methyl-N-naphthalen-1-yl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-naphthalen-1-yl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The naphthalen-1-yl group may facilitate binding to hydrophobic pockets in proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-naphthalen-1-yl-3-aminobenzamide
- 4-methyl-N-naphthalen-1-yl-3-chlorobenzamide
- 4-methyl-N-naphthalen-1-yl-3-hydroxybenzamide
Uniqueness
4-methyl-N-naphthalen-1-yl-3-nitrobenzamide is unique due to the presence of both the nitro and naphthalen-1-yl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-naphthalen-1-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-9-10-14(11-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVXHHWCZCWXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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